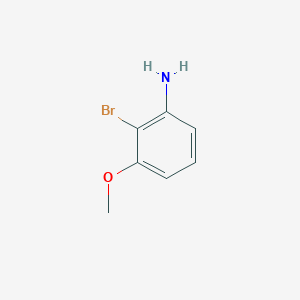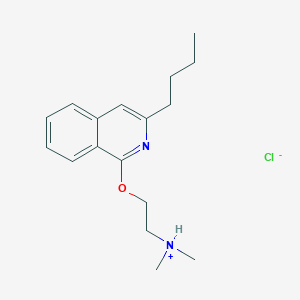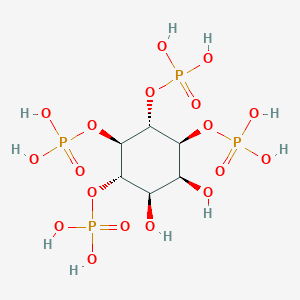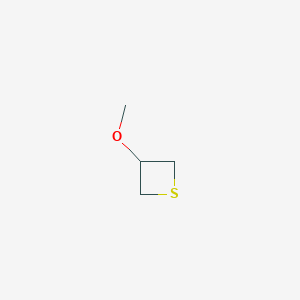![molecular formula C10H10N2O4S2 B048768 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124802-88-6](/img/structure/B48768.png)
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CTD, is a chemical compound that has shown promising results in scientific research applications. CTD has been found to have various biochemical and physiological effects, making it a potential candidate for further research in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is not fully understood. However, it is believed that 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide exerts its effects by interacting with various signaling pathways in the body. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to reduce oxidative stress and protect against neurodegeneration.
Biochemical and Physiological Effects:
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to improve cognitive function and memory. Additionally, 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been found to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is its unique properties, which make it a potential candidate for further research in the field of medicine. However, there are also limitations to using 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments. One limitation is the lack of understanding of its mechanism of action. Additionally, more research is needed to determine the optimal dosage and duration of treatment.
Direcciones Futuras
There are many potential future directions for research on 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of research could be the development of new drugs based on the structure of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide. Another area of research could be the investigation of the potential of 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Additionally, more research is needed to determine the optimal dosage and duration of treatment for 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Métodos De Síntesis
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-mercaptoethanol with 2-nitrobenzyl chloride, followed by the reaction of the resulting product with chlorosulfonic acid. The final product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has been used in various scientific research applications due to its unique properties. It has been found to have anti-inflammatory, antioxidant, and neuroprotective effects. 3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
124802-88-6 |
|---|---|
Nombre del producto |
3-[(2-Carboxyethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Fórmula molecular |
C10H10N2O4S2 |
Peso molecular |
286.3 g/mol |
Nombre IUPAC |
3-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H10N2O4S2/c13-9(14)5-6-17-10-11-7-3-1-2-4-8(7)18(15,16)12-10/h1-4H,5-6H2,(H,11,12)(H,13,14) |
Clave InChI |
GEVFULOWBFWLLQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



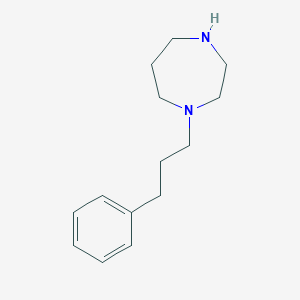

![4-(Methylthio)-2-[(phenoxyacetyl)amino]butanoic acid](/img/structure/B48691.png)
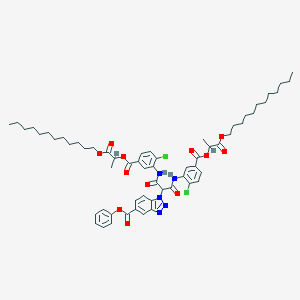




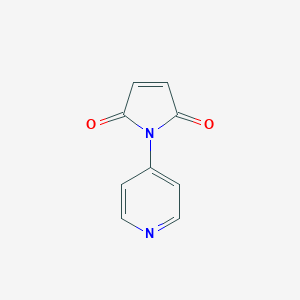
![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)
